Alanine, N-piperonyl-
Description
Significance in Chemical Biology Research
The significance of "Alanine, N-piperonyl-" in chemical biology research is largely inferred from the well-established importance of N-substituted amino acids. The N-alkylation or N-arylation of amino acids is a powerful strategy to modulate the properties of peptides and peptidomimetics. thedailyscientist.org Incorporating N-substituted amino acids can enhance metabolic stability by protecting against enzymatic degradation, improve cell permeability by increasing lipophilicity, and constrain the conformational flexibility of peptides to favor a bioactive conformation. monash.edu
The piperonyl moiety itself is of considerable interest due to its presence in numerous bioactive natural products, such as piperine (B192125) from black pepper. mdpi.comnih.gov This group is known to interact with various biological targets. Therefore, the conjugation of the piperonyl group to alanine (B10760859) could yield a molecule with novel biological activities, potentially acting as an enzyme inhibitor, a receptor ligand, or a unique building block for constructing larger bioactive molecules. The study of such a compound could provide valuable insights into the structure-activity relationships of N-substituted amino acids and the biological roles of the piperonyl group.
Research Trajectories of N-Piperonylated Amino Acid Derivatives
The research trajectories for N-piperonylated amino acid derivatives, while not a densely populated field, align with broader trends in medicinal chemistry that focus on the development of novel amino acid-based scaffolds. The exploration of unnatural amino acids is a burgeoning area in drug discovery, offering a way to expand the chemical space of peptides and small molecules. thedailyscientist.org
Research into derivatives structurally related to "Alanine, N-piperonyl-" often involves the synthesis of a series of analogs to explore structure-activity relationships (SAR). For instance, studies on N-aryl amide analogs of piperine, prepared from piperic acid and various amines, have demonstrated significant biological activities, including antitrypanosomal and antimalarial effects. mdpi.comnih.gov While these are amide-linked rather than direct N-alkyl derivatives, they highlight the potential of combining the piperonyl scaffold with amino acid-like structures to generate potent bioactive compounds.
Future research on "Alanine, N-piperonyl-" and its derivatives would likely focus on several key areas:
Synthesis and Characterization: Development and optimization of synthetic routes to produce "Alanine, N-piperonyl-" and a library of related derivatives with variations in the amino acid and the aromatic substituent.
Biological Screening: Evaluation of these compounds in a wide range of biological assays to identify potential activities, such as anticancer, antimicrobial, or anti-inflammatory effects.
Peptide Incorporation: Use of "Alanine, N-piperonyl-" as a building block in peptide synthesis to create novel peptides with enhanced stability and unique biological profiles. monash.edu
Structural Biology: Investigation of the conformational effects of incorporating "Alanine, N-piperonyl-" into peptides and studying the interactions of these molecules with their biological targets at a molecular level.
Interactive Data Table: Representative N-Substituted Amino Acids and Their Research Context
| Compound Name | Parent Amino Acid | N-Substituent | General Research Focus |
| N-Methyl-L-alanine | L-Alanine | Methyl | Improving peptide bioavailability and conformational control. monash.edu |
| N-Benzyl-L-serine | L-Serine | Benzyl | Synthesis of chiral ligands and peptide mimics. |
| N-Phenylglycine | Glycine | Phenyl | Building block for pharmaceuticals and agrochemicals. acs.org |
| Alanine, N-piperonyl- | L-Alanine | Piperonyl | Hypothetical: Exploring novel bioactivities based on the piperonyl moiety. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
17834-19-4 |
|---|---|
Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethylamino)propanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-7(11(13)14)12-5-8-2-3-9-10(4-8)16-6-15-9/h2-4,7,12H,5-6H2,1H3,(H,13,14) |
InChI Key |
LMYHQSMZZIZIOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NCC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Synthetic Methodologies and Derivative Chemistry of Alanine, N Piperonyl
Synthetic Approaches to Alanine (B10760859), N-Piperonyl-
The construction of Alanine, N-piperonyl- involves the formation of a bond between the nitrogen atom of alanine and the benzylic carbon of the piperonyl group. Key synthetic strategies include enantioselective pathways to control stereochemistry and the use of readily available piperonyl-containing precursors.
Enantioselective Synthesis Pathways
Achieving enantiopurity is often crucial for the biological activity of chiral molecules like N-piperonyl-alanine. While specific enantioselective syntheses for this exact compound are not extensively documented in publicly available literature, established methods for the asymmetric synthesis of N-substituted amino acids can be applied.
One common approach is reductive amination . This method involves the reaction of a chiral source of alanine (L- or D-alanine) with piperonal (B3395001) (3,4-methylenedioxybenzaldehyde). The initial reaction forms a Schiff base (an imine), which is then reduced to the secondary amine, yielding N-piperonyl-alanine. The stereocenter of the starting alanine is typically retained throughout this process.
Another potential pathway is the asymmetric reductive amination of an α-keto acid precursor, such as pyruvic acid, in the presence of a chiral amine source or a chiral catalyst. However, this is a more complex approach for this specific target.
Catalytic methods, such as asymmetric hydrogenation of a dehydroamino acid precursor, represent a powerful tool for enantioselective synthesis. youtube.com A precursor could be synthesized from piperonal and an N-acylglycine derivative, followed by asymmetric reduction to introduce the desired chirality at the α-carbon of the alanine moiety.
Utilization of Piperonyl-Containing Precursors in Amino Acid Functionalization
The synthesis of Alanine, N-piperonyl- relies on the availability of precursors containing the piperonyl (or 3,4-methylenedioxyphenyl) moiety. The two most common and commercially available precursors are piperonal and piperonyl chloride.
Piperonal (Heliotropin) : As mentioned, piperonal is a key starting material for the reductive amination of alanine. This reaction is a widely used and efficient method for N-alkylation of amino acids.
Piperonyl Chloride : This reagent allows for the direct N-alkylation of alanine. The reaction of piperonyl chloride with the amino group of alanine, typically in the presence of a base to neutralize the hydrochloric acid formed, yields N-piperonyl-alanine. Care must be taken to control the reaction conditions to avoid over-alkylation and other side reactions.
The synthesis of these precursors is well-established. Piperonal can be synthesized from 1,2-methylenedioxybenzene through various formylation reactions. Piperonyl chloride is also accessible from 1,2-methylenedioxybenzene. acs.org
Synthesis of Alanine, N-Piperonyl- Analogs and Derivatives
The generation of analogs and derivatives of N-piperonyl-alanine allows for the exploration of structure-activity relationships. Modifications can be introduced at two primary locations: the alanine backbone and the piperonyl moiety.
Structural Modifications of the Alanine Backbone
Modifications to the alanine portion of the molecule can introduce diverse chemical properties.
Homologation : The alanine backbone can be extended to create N-piperonylated versions of other amino acids, such as β-alanine or γ-aminobutyric acid (GABA). The synthesis of β-alanine derivatives, for instance, is an area of active research. frontiersin.orgnih.gov
Substitution at the α-carbon : Introducing substituents at the α-carbon of the alanine backbone can create α,α-disubstituted amino acid derivatives. This can be achieved by starting with a substituted alanine or by modifying a suitable precursor.
Peptide Coupling : The carboxylic acid group of N-piperonyl-alanine can be activated and coupled with other amino acids or amines to form dipeptides, polypeptides, or amides. Standard peptide coupling reagents like TBTU and HOBt can be employed for this purpose. mdpi.com
A summary of potential alanine backbone modifications is presented in the table below.
| Modification Type | Description | Potential Starting Materials |
| Homologation | Increasing the carbon chain length between the amine and carboxylic acid. | β-alanine, GABA |
| α-Substitution | Introducing a substituent at the α-carbon. | α-substituted alanines |
| Amide/Peptide Formation | Coupling the carboxylic acid with an amine. | Other amino acids, various amines |
Chemical Modifications of the Piperonyl Moiety
The piperonyl group offers several sites for chemical modification, allowing for the fine-tuning of electronic and steric properties.
Aromatic Substitution : The aromatic ring of the piperonyl group can undergo electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, to introduce substituents at the available positions.
Modification of the Methylenedioxy Bridge : The methylenedioxy bridge is a key feature of the piperonyl group. While generally stable, it can be cleaved under certain conditions. nih.gov More subtle modifications could involve enzymatic reactions, as cytochrome P450 enzymes are known to be involved in both the formation and cleavage of such bridges in natural products. mdpi.comnih.gov
Side-Chain Modification : If starting from a substituted piperonyl precursor, a variety of functional groups can be present on the aromatic ring. For instance, derivatives of piperonyl butoxide, which feature a different side chain, have been synthesized and studied. nih.govdeepgreenpermaculture.comwikipedia.org
The following table outlines possible modifications to the piperonyl moiety.
| Modification Type | Description | Potential Reagents/Methods |
| Aromatic Substitution | Introduction of functional groups onto the benzene (B151609) ring. | Nitrating agents, halogens, Friedel-Crafts reagents |
| Methylenedioxy Bridge Cleavage | Opening of the five-membered dioxole ring. | Specific chemical or enzymatic conditions |
| Side-Chain Variation | Using piperonyl precursors with different substituents. | Substituted 1,2-methylenedioxybenzenes |
Advanced Spectroscopic Elucidation and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For "Alanine, N-piperonyl-," both ¹H and ¹³C NMR are crucial for confirming the covalent structure and the connectivity of the alanine (B10760859) and piperonyl moieties.
In ¹H NMR spectroscopy, the chemical shift, signal multiplicity, and integration of the proton signals are analyzed. The spectrum of "Alanine, N-piperonyl-" would be expected to show distinct signals for the protons of the alanine backbone, including the α-proton and the β-methyl protons. The piperonyl group would exhibit characteristic signals for its aromatic protons and the methylene (B1212753) protons of the methylenedioxy bridge. The coupling between adjacent protons would provide further evidence for the proposed structure.
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Each unique carbon atom in "Alanine, N-piperonyl-" would give rise to a distinct signal. The chemical shifts of the carbonyl carbon, the α- and β-carbons of the alanine residue, and the carbons of the piperonyl ring are diagnostic. The presence of the N-piperonyl group would be confirmed by the characteristic shifts of the aromatic and methylenedioxy carbons.
Table 1: Hypothetical ¹H and ¹³C NMR Data for Alanine, N-piperonyl- Data presented is illustrative and based on known chemical shifts for similar structural motifs.
| ¹H NMR | ¹³C NMR | |||
|---|---|---|---|---|
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Chemical Shift (δ, ppm) | Assignment |
| 1.45 | d | -CH₃ (Alanine) | 18.5 | -CH₃ (Alanine) |
| 4.25 | q | α-CH (Alanine) | 52.0 | α-CH (Alanine) |
| 4.30 | s | -CH₂- (Piperonyl) | 68.0 | -CH₂- (Piperonyl) |
| 5.95 | s | O-CH₂-O (Piperonyl) | 101.5 | O-CH₂-O (Piperonyl) |
| 6.75 | d | Ar-H | 108.0 | Ar-C |
| 6.80 | s | Ar-H | 109.0 | Ar-C |
| 6.90 | d | Ar-H | 120.0 | Ar-C |
| 9.80 | br s | -COOH | 147.0 | Ar-C |
| 148.0 | Ar-C |
Mass Spectrometry for Molecular Characterization
Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For "Alanine, N-piperonyl-," high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula.
Electron ionization (EI) or electrospray ionization (ESI) techniques can be used to generate the molecular ion and fragment ions. The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule. Key fragmentations for "Alanine, N-piperonyl-" would be expected to include the loss of the carboxyl group, cleavage of the bond between the alanine and piperonyl moieties, and characteristic fragmentation of the piperonyl ring itself. The accurate mass measurement of these fragments further corroborates the proposed structure.
Table 2: Predicted Mass Spectrometry Fragmentation Data for Alanine, N-piperonyl- Predicted m/z values are based on the expected fragmentation of the parent molecule.
| m/z (amu) | Proposed Fragment | Structural Origin |
|---|---|---|
| 237.07 | [M]⁺ | Molecular Ion |
| 192.06 | [M - COOH]⁺ | Loss of carboxylic acid group |
| 150.03 | [Piperonyl-CH₂]⁺ | Cleavage of N-Cα bond |
| 135.02 | [Piperonyl]⁺ | Fragmentation of the piperonyl side chain |
Vibrational Spectroscopy (Infrared and Raman) for Structural Analysis
Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. nih.gov These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes. mdpi.com
The IR spectrum of "Alanine, N-piperonyl-" would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the secondary amine, the C=O stretch of the carboxylic acid and the amide, and the C-O stretches associated with the ether linkages in the piperonyl group. The aromatic C-H and C=C stretching vibrations would also be present.
Raman spectroscopy provides complementary information, particularly for non-polar bonds. nih.gov The symmetric vibrations of the piperonyl ring and the C-C backbone of the alanine moiety would be expected to produce distinct Raman signals. The combination of IR and Raman data allows for a comprehensive analysis of the vibrational modes of the molecule, confirming the presence of all key functional groups.
Table 3: Characteristic Vibrational Frequencies for Alanine, N-piperonyl- Frequencies are approximate and based on typical ranges for the specified functional groups.
| Infrared (IR) Frequency (cm⁻¹) | Raman Shift (cm⁻¹) | Vibrational Mode Assignment |
|---|---|---|
| 3300-2500 (broad) | O-H stretch (Carboxylic acid) | |
| 3350-3250 | N-H stretch (Amide) | |
| 1720-1700 | C=O stretch (Carboxylic acid) | |
| 1680-1650 | C=O stretch (Amide I) | |
| 1600, 1475 | 1600, 1475 | Aromatic C=C stretch |
| 1250, 1040 | C-O stretch (Methylenedioxy ether) |
Computational and Theoretical Investigations of Alanine, N Piperonyl
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are employed to investigate the electronic properties of Alanine (B10760859), N-piperonyl-. Methods like Density Functional Theory (DFT) and semi-empirical approaches such as PM3 are utilized to determine key electronic parameters. researchgate.net These calculations can elucidate the molecule's reactivity, stability, and the distribution of electron density.
Key electronic properties that can be calculated include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are crucial for predicting a molecule's ability to donate or accept electrons, which is fundamental to its reactivity and interaction with other molecules. frontiersin.org
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is vital for understanding non-covalent interactions. mdpi.com
Dipole moment and polarizability: These properties describe how the molecule's charge distribution is affected by an external electric field, influencing its solubility and interactions in a biological medium. nih.gov
Analysis of the electronic structure can reveal how the piperonyl group influences the electronic characteristics of the alanine moiety. For instance, the acylation process in similar molecules has been shown to cause significant changes in the electronic structure, leading to more stable forms. researchgate.net
Table 1: Calculated Electronic Properties of Alanine Analogs
| Property | Value | Method | Reference |
| Ionization Energy (Adiabatic) | 142 kcal/mol | B3LYP | nih.gov |
| Electron Affinity | Data not available | ||
| Molecular Electronegativity | 83-86 kcal/mol | B3LYP | nih.gov |
| Chemical Hardness | 54-56 kcal/mol | B3LYP | nih.gov |
| Electrophilicity Index | 63-67 kcal/mol | B3LYP | nih.gov |
This table presents representative data for α-amino acids to illustrate the types of parameters obtained through quantum chemical calculations. Specific values for Alanine, N-piperonyl- would require dedicated computational studies.
Molecular Modeling and Docking Studies of Interactions with Biological Systems
Molecular modeling and docking are powerful computational techniques used to predict how a ligand, such as Alanine, N-piperonyl-, might interact with a biological macromolecule, typically a protein. nih.gov These methods are crucial in drug discovery for identifying potential drug targets and understanding the mechanism of action. researchgate.net
The initial step involves identifying potential protein targets for Alanine, N-piperonyl-. This can be based on the known activities of structurally similar compounds or through broader screening against a panel of disease-relevant proteins. nih.govpeng-lab.org Computational methods can predict the likelihood of a stable interaction between the ligand and the protein's binding site. nih.govmdpi.com Various computational tools and servers are available for predicting these interactions, often employing machine learning algorithms trained on large datasets of known protein-ligand complexes. nih.gov
Once a potential target is identified, molecular docking simulations are performed to predict the preferred binding pose of Alanine, N-piperonyl- within the protein's active site. researchgate.netnih.gov These simulations explore numerous possible orientations and conformations of the ligand, scoring them based on a force field that estimates the binding energy. nih.gov
The analysis of the docked pose reveals key interactions, such as:
Hydrogen bonds: These are crucial for the specificity and stability of the ligand-protein complex.
Hydrophobic interactions: The piperonyl group, with its aromatic and methylene (B1212753) dioxy components, is likely to engage in significant hydrophobic interactions.
Pi-stacking and cation-pi interactions: The aromatic ring of the piperonyl group can participate in these interactions with corresponding residues in the protein. mdpi.com
The binding energy, often expressed as a docking score or in kcal/mol, provides a quantitative estimate of the binding affinity. mdpi.com Lower binding energies generally indicate a more stable and favorable interaction. mdpi.com For example, in studies of similar compounds, docking results have shown that the addition of aromatic rings can increase binding affinity. mdpi.com
Table 2: Representative Docking Results for Piperine-Inspired Molecules with IL-1β
| Molecule | Binding Energy (kcal/mol) | Key Interacting Residues |
| Piperine (B192125) | -6.08 | Data not available |
| Analogue 4a | -7.18 | Data not available |
| Analogue 4c | -7.22 | Data not available |
This table, adapted from a study on similar compounds, illustrates how docking provides comparative binding affinities. mdpi.com Specific results for Alanine, N-piperonyl- would depend on the chosen protein target.
Prediction of Physicochemical Parameters Relevant to Biological Interactions, e.g., pKa Values
The physicochemical properties of a molecule are critical determinants of its biological behavior, including absorption, distribution, metabolism, and excretion (ADME). Computational methods can predict these properties, offering insights before a compound is synthesized.
The pKa value , which describes the tendency of a molecule to ionize at a given pH, is a particularly important parameter. frontiersin.org It influences a molecule's solubility, membrane permeability, and ability to interact with charged residues in a protein's active site. mpg.de Various computational approaches are used to predict pKa, ranging from empirical methods based on large databases to more rigorous quantum mechanical calculations. nih.govpeerj.comnih.govresearchgate.net Semi-empirical quantum chemical methods, in conjunction with continuum solvation models like COSMO or SMD, have been shown to provide reasonably accurate pKa predictions for drug-like molecules. peerj.comresearchgate.net
Other relevant physicochemical parameters that can be computationally predicted include:
LogP (Octanol-Water Partition Coefficient): A measure of a molecule's lipophilicity, which affects its ability to cross cell membranes. frontiersin.org
LogD (Distribution Coefficient): The logP at a specific pH, which is more biologically relevant for ionizable compounds. frontiersin.org
Water Solubility (LogS): Crucial for drug formulation and bioavailability. frontiersin.org
Molecular Weight (MW), Molar Refractivity (MR), and Molar Volume (MV): These parameters relate to the size and shape of the molecule and can influence its binding to a target. frontiersin.org
Table 3: Common Physicochemical Descriptors in Drug Design
| Parameter | Significance |
| logP | Lipophilicity, membrane permeability |
| pKa | Ionization state, solubility, target interaction |
| Molecular Weight | Size, "drug-likeness" |
| Molar Refractivity | Molar polarizability, binding interactions |
This table highlights key parameters that are routinely calculated in computational drug design. frontiersin.org
Conformational Analysis and Molecular Dynamics Simulations
Molecules are not static entities; they are flexible and can adopt various three-dimensional shapes or conformations. Conformational analysis aims to identify the stable, low-energy conformations of Alanine, N-piperonyl-. This is important because the biologically active conformation may not be the lowest energy state in isolation.
Molecular Dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of a molecule over time. nih.govnih.gov In an MD simulation, the atoms of the molecule (and often its surrounding solvent environment) are treated as classical particles, and their movements are calculated by solving Newton's equations of motion. github.com
MD simulations can be used to:
Explore the conformational landscape of Alanine, N-piperonyl- in different environments (e.g., in a vacuum, in water). nih.gov
Study the stability of a ligand-protein complex obtained from docking. The simulation can reveal whether the ligand remains bound in its predicted pose or if it dissociates. nih.gov
Investigate conformational changes in the protein upon ligand binding. nih.gov
Calculate the free energy of binding, which is a more rigorous measure of binding affinity than docking scores.
For peptides and their derivatives, MD simulations can reveal preferences for certain secondary structures, such as β-sheets or helices, and how these are influenced by the solvent. nih.govresearchgate.net For example, simulations have shown that peptides can adopt different stable structures in different solvents. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. frontiersin.orgnih.gov
The general workflow for a QSAR/QSPR study involves:
Data Set: A series of structurally related compounds with experimentally measured biological activity (for QSAR) or a specific property (for QSPR) is required.
Molecular Descriptors: For each compound, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure, including physicochemical properties (e.g., logP, pKa), topological indices (describing atomic connectivity), and 3D properties (from molecular modeling). frontiersin.org
Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms (e.g., artificial neural networks), are used to build a mathematical model that correlates the descriptors with the observed activity or property. nih.govnih.gov
Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. nih.gov
For a novel compound like Alanine, N-piperonyl-, a QSAR study would typically involve synthesizing and testing a series of analogues with variations in the piperonyl or alanine part of the molecule. The resulting model could then be used to:
Predict the activity of other, as-yet-unsynthesized compounds. nih.gov
Identify which structural features are most important for activity, providing guidance for the design of more potent molecules. nih.govnih.gov
Table 4: Common Types of Molecular Descriptors Used in QSAR/QSPR
| Descriptor Type | Examples | Information Encoded |
| Physicochemical | logP, pKa, Molar Refractivity | Lipophilicity, ionization, polarizability |
| Topological | Wiener index, Zagreb indices | Molecular size, branching, connectivity |
| Electronic | HOMO/LUMO energies, Dipole Moment | Reactivity, polarity |
| 3D/Steric | Steric parameters (e.g., from CoMFA) | Molecular shape and volume |
This table provides an overview of the types of information used to build QSAR and QSPR models. frontiersin.orgnih.gov
Mechanistic Research on Biological System Interactions
Investigation of Molecular Recognition and Binding Mechanisms (e.g., heme interaction)
There is no available research on the molecular recognition and binding mechanisms of Alanine (B10760859), N-piperonyl-. Consequently, information regarding its potential interaction with biological molecules such as heme is not present in the current scientific literature.
Enzymatic Interaction Studies (e.g., inhibition mechanisms)
No studies on the interaction of Alanine, N-piperonyl- with any enzymes have been published. Therefore, data on its potential as an enzyme inhibitor, including any inhibition mechanisms or constants, is not available.
Receptor and Transporter Interaction Mechanisms
There is no documented research on whether Alanine, N-piperonyl- interacts with any biological receptors or transporters. The mechanisms of such potential interactions remain uninvestigated.
Role as a Chemical Probe in Elucidating Biological Pathways at the Molecular Level
The potential application of Alanine, N-piperonyl- as a chemical probe to investigate biological pathways has not been explored in any available scientific literature.
Due to the absence of research data for "Alanine, N-piperonyl-" in these specified areas, a detailed, informative, and scientifically accurate article that adheres to the requested structure cannot be generated at this time.
Analytical Research Methodologies for Characterization and Quantification in Academic Contexts
Chromatographic Methods for Purity Assessment and Separation
Chromatography is a cornerstone technique for the separation and purity assessment of "Alanine, N-piperonyl-". Both gas and liquid chromatography are applicable, often requiring specific strategies to handle the compound's polarity and facilitate effective separation.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analysis of amino acids and their derivatives. sigmaaldrich.comdrdo.gov.in For a compound like "Alanine, N-piperonyl-", which possesses both polar (amino acid) and non-polar (piperonyl group) characteristics, several HPLC modes can be employed. Reversed-phase (RP-HPLC) is a common approach, where a non-polar stationary phase is used with a polar mobile phase. helixchrom.com However, due to the polarity of the alanine (B10760859) backbone, retention might be limited. helixchrom.com To overcome this, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of ion-pairing reagents in the mobile phase can be implemented to enhance retention and separation. helixchrom.comhelixchrom.com The presence of the piperonyl group, which contains a chromophore, allows for straightforward detection using UV-Vis detectors. nih.gov
Given that "Alanine, N-piperonyl-" is a chiral molecule, chiral chromatography is indispensable for separating its enantiomers (D- and L-forms). chromatographytoday.comsigmaaldrich.com This is typically achieved using chiral stationary phases (CSPs) that can differentiate between the enantiomers. chromatographytoday.comnih.gov Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for the direct analysis of underivatized amino acids and their N-protected derivatives. chromatographytoday.comsigmaaldrich.com
Gas Chromatography (GC) is another powerful separation technique, prized for its high resolution. However, due to the low volatility and polar nature of amino acids, direct analysis by GC is not feasible. sigmaaldrich.comnist.gov Therefore, a crucial prerequisite for GC analysis of "Alanine, N-piperonyl-" is derivatization. sigmaaldrich.com This process converts the polar amino and carboxyl groups into more volatile and thermally stable moieties. sigmaaldrich.com Common derivatization strategies include silylation (e.g., using MTBSTFA) or esterification followed by acylation (e.g., using ethyl chloroformate). sigmaaldrich.comnih.gov Once derivatized, the compound can be readily separated on a capillary GC column and detected, often by a Flame Ionization Detector (FID) or, more powerfully, a mass spectrometer. nih.govnih.gov
| Technique | Principle | Stationary Phase Example | Mobile Phase/Carrier Gas Example | Detection | Key Considerations |
|---|---|---|---|---|---|
| RP-HPLC | Separation based on hydrophobicity. | C18, C8 | Acetonitrile/Water or Methanol/Water gradients. nih.gov | UV-Vis, MS | May require ion-pairing agents for adequate retention. |
| Chiral HPLC | Enantioselective separation. | Macrocyclic Glycopeptide (e.g., Teicoplanin-based). sigmaaldrich.com | Polar organic or aqueous-organic mixtures. chromatographytoday.com | UV-Vis, MS | Essential for resolving D- and L-enantiomers. |
| GC | Separation based on boiling point and polarity after derivatization. | 5% Phenyl Polysiloxane (e.g., DB-5). nih.gov | Helium or Nitrogen. nih.gov | FID, MS | Mandatory derivatization to increase volatility. sigmaaldrich.comnist.gov |
Electrophoretic Techniques for Compound Characterization
Electrophoretic techniques, particularly Capillary Electrophoresis (CE), offer a high-efficiency alternative for the characterization of charged species like amino acids and their derivatives. nih.gov CE separates molecules based on their electrophoretic mobility, which is a function of their charge-to-size ratio, in a narrow capillary filled with a background electrolyte (BGE). nih.gov
For "Alanine, N-piperonyl-", which is amphoteric, the pH of the BGE is a critical parameter. By adjusting the pH, the compound can be made to carry a net positive, negative, or neutral charge, thus controlling its migration behavior. nih.gov This high resolving power allows for the separation of the target compound from impurities with even slight differences in their charge or size. nih.gov
To enhance detection sensitivity, especially at low concentrations, derivatization with a fluorescent tag like o-phthalaldehyde (B127526) (OPA) can be performed prior to or during the analysis. capes.gov.br Furthermore, additives can be included in the BGE to improve separation selectivity. For instance, cyclodextrins can be used as chiral selectors to resolve enantiomers, presenting a viable alternative to chiral HPLC. capes.gov.brresearchgate.net The combination of CE with mass spectrometry (CE-MS) provides both high separation efficiency and definitive structural information. nih.gov
| CE Mode | Principle | Typical BGE | Application for Alanine, N-piperonyl- |
|---|---|---|---|
| Capillary Zone Electrophoresis (CZE) | Separation based on charge-to-size ratio in a free solution. nih.gov | Phosphate or borate (B1201080) buffer at a specific pH. researchgate.net | Purity assessment and mobility characterization. |
| Chiral CE | Enantiomeric separation via interaction with a chiral selector in the BGE. researchgate.net | BGE containing a chiral selector (e.g., cyclodextrins). capes.gov.br | Quantification of enantiomeric purity. |
Advanced Detection and Quantitation Methods in Research Settings
Beyond separation, advanced analytical methods are employed for the definitive structural confirmation and precise quantification of "Alanine, N-piperonyl-". Mass spectrometry and nuclear magnetic resonance spectroscopy are the principal techniques in this domain.
Mass Spectrometry (MS) is frequently coupled with chromatographic techniques (LC-MS and GC-MS) to provide molecular weight and structural information. nih.govnih.gov In GC-MS, the derivatized "Alanine, N-piperonyl-" would produce a characteristic mass spectrum upon electron ionization (EI). The fragmentation pattern is highly reproducible and serves as a chemical fingerprint. Key fragments would likely include the loss of the derivatizing group and characteristic ions from the piperonyl and alanine moieties. nih.govnih.gov For instance, N-alkoxycarbonyl derivatives of amino acids often show a prominent ion corresponding to the loss of the [COOR] group. researchgate.net In LC-MS, using soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be readily observed, confirming the molecular weight. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment this parent ion, yielding specific product ions that confirm the connectivity of the piperonyl group to the alanine structure. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy is an unparalleled tool for unambiguous structure elucidation. chemrxiv.org ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. researchgate.net For "Alanine, N-piperonyl-", the ¹H NMR spectrum would show characteristic signals for the protons on the piperonyl ring (including the methylenedioxy protons), the alanine backbone (α-H and methyl protons), and the N-H proton. researchgate.netchemicalbook.com Two-dimensional NMR techniques, such as COSY and HSQC, can be used to establish the connectivity between protons and carbons, confirming the N-piperonyl linkage. Furthermore, Quantitative NMR (qNMR) can be used for highly accurate purity assessment and quantification without the need for an identical reference standard, by comparing the integral of a specific signal from the analyte to that of a certified internal standard of known concentration. nih.govresearchgate.net
| Technique | Information Obtained | Expected Observations for Alanine, N-piperonyl- |
|---|---|---|
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | ESI-MS: Prominent [M+H]⁺ ion. GC-EI-MS (derivatized): Characteristic fragments from piperonyl group, alanine backbone, and loss of derivatizing groups. nih.govresearchgate.net |
| ¹H NMR | Proton environments and connectivity. | Signals for aromatic protons, methylenedioxy (-O-CH₂-O-) protons, α-proton of alanine, methyl protons of alanine, and N-H proton. researchgate.netchemrxiv.org |
| ¹³C NMR | Carbon skeleton structure. | Distinct signals for each carbon, including those in the piperonyl ring, the methylenedioxy carbon, and the carbonyl, α-carbon, and methyl carbons of the alanine moiety. chemrxiv.org |
Table of Mentioned Compounds
| Compound Name | Role in Analysis |
|---|---|
| Alanine, N-piperonyl- | Analyte |
| Acetonitrile | HPLC Mobile Phase Component |
| Methanol | HPLC Mobile Phase Component |
| Water | HPLC Mobile Phase Component |
| Helium | GC Carrier Gas |
| Nitrogen | GC Carrier Gas |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | GC Derivatizing Agent |
| Ethyl Chloroformate | GC Derivatizing Agent |
| o-Phthalaldehyde (OPA) | CE Derivatizing Agent |
| Teicoplanin | Chiral Stationary Phase Selector |
| Cyclodextrin | CE Chiral Selector |
Future Perspectives and Emerging Research Avenues for Alanine, N Piperonyl
Exploration of Novel Synthetic Pathways and Methodologies
The synthesis of N-acyl amino acids, such as Alanine (B10760859), N-piperonyl-, is a well-established field in organic chemistry, yet there is always room for innovation to improve efficiency, yield, and sustainability. Future research into the synthesis of Alanine, N-piperonyl- could explore several modern methodologies.
One promising avenue is the use of enzymatic synthesis . The enzymatic synthesis of D-alanyl-D-alanine has been demonstrated, showcasing the potential for biocatalysis in forming peptide-like bonds. researchgate.net Future studies could investigate the use of specific ligases or engineered enzymes to catalyze the condensation of piperonylic acid and alanine, which could offer high stereoselectivity and milder reaction conditions compared to traditional chemical methods. researchgate.net
Another area of exploration is the development of more efficient chemical synthesis routes . Traditional methods often involve the use of coupling reagents, some of which can be hazardous or produce significant waste. Research into novel, greener coupling agents or catalyst systems could lead to more sustainable production methods. For instance, the synthesis of piperine-inspired scaffolds has been achieved through methods like the Claisen-Schmidt condensation, which could be adapted for the synthesis of Alanine, N-piperonyl-. mdpi.com Furthermore, methods for the synthesis of β-alanine from substrates like acrylonitrile (B1666552) could be conceptually applied to the development of new synthetic strategies for related amino acid derivatives. frontiersin.org
The table below outlines potential synthetic methodologies that could be explored for Alanine, N-piperonyl-.
| Synthetic Methodology | Potential Advantages | Key Research Focus |
| Enzymatic Synthesis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Identification or engineering of suitable enzymes (e.g., ligases). |
| Green Chemistry Approaches | Reduced waste, use of less hazardous reagents, improved energy efficiency. | Development of novel catalysts and solvent systems. |
| Flow Chemistry | Improved reaction control, scalability, and safety. | Optimization of reaction parameters in a continuous flow system. |
| Solid-Phase Synthesis | Simplified purification, potential for library synthesis. | Development of suitable solid supports and cleavage strategies. |
Advanced Computational Approaches in Compound Design and Predictive Modeling
Computational chemistry offers powerful tools to predict the properties and potential biological activities of molecules like Alanine, N-piperonyl- before undertaking extensive laboratory work. Future computational research on this compound could provide valuable insights.
Molecular docking and dynamics simulations could be employed to predict the binding affinity of Alanine, N-piperonyl- to various biological targets. nih.gov For example, computational studies on alanine analogues have been used to model their interaction with the L-alanine receptor, providing insights into the structural features important for binding. nih.gov Similar approaches could be used to screen Alanine, N-piperonyl- against a wide range of protein targets, such as enzymes and receptors, to identify potential biological activities.
Quantitative Structure-Activity Relationship (QSAR) studies could also be a valuable tool. By synthesizing a small library of Alanine, N-piperonyl- derivatives and evaluating their biological activity, QSAR models could be developed to predict the activity of new, unsynthesized analogues. This approach has been successfully used for other classes of compounds to guide the design of more potent molecules.
The following table summarizes potential computational approaches and their expected outcomes for Alanine, N-piperonyl-.
| Computational Approach | Predicted Outcomes | Potential Applications |
| Molecular Docking | Identification of potential binding sites on protein targets. | Virtual screening for potential biological activities. |
| Molecular Dynamics Simulations | Understanding the stability and dynamics of the compound-protein complex. | Elucidating the mechanism of interaction at an atomic level. |
| QSAR Modeling | Predicting the biological activity of novel derivatives. | Guiding the design of more potent and selective analogues. |
| ADMET Prediction | Estimating absorption, distribution, metabolism, excretion, and toxicity properties. | Early assessment of drug-likeness and potential liabilities. |
Identification of Untapped Biological Interaction Mechanisms
The biological activities of piperonyl-containing compounds and alanine derivatives are diverse, suggesting that Alanine, N-piperonyl- could interact with a range of biological targets. Future research should aim to identify these potential interactions.
Given that piperine (B192125), a well-known piperonyl-containing natural product, exhibits a wide range of biological activities, including anticancer and anti-inflammatory effects, it is plausible that Alanine, N-piperonyl- could possess similar properties. nih.gov Research could focus on evaluating the effect of Alanine, N-piperonyl- on key signaling pathways involved in these processes. For example, studies on piperine have shown that it can modulate the expression of genes like p53 and c-myc. nih.gov
Furthermore, L-alanine itself has been shown to protect the liver from injury and enhance the phagocytosis of multidrug-resistant bacteria. nih.govnih.gov It is conceivable that the addition of the piperonyl group could modulate these activities, potentially leading to the discovery of novel therapeutic agents. The biological evaluation of Alanine, N-piperonyl- in relevant cellular and animal models is a critical next step.
The table below lists potential biological targets and the rationale for their investigation.
| Potential Biological Target | Rationale for Investigation | Proposed Experimental Approach |
| Cancer Cell Lines | Piperine exhibits anticancer activity. nih.gov | Cell viability assays, apoptosis assays, and gene expression analysis. |
| Inflammatory Pathways | Piperine has demonstrated anti-inflammatory properties. | Measurement of inflammatory markers in cell culture or animal models. |
| Bacterial Pathogens | L-alanine can enhance phagocytosis of bacteria. nih.gov | Antimicrobial susceptibility testing and phagocytosis assays. |
| Metabolic Enzymes | Alanine is a key metabolite in the body. | Enzyme inhibition assays and metabolic profiling studies. |
Integration with High-Throughput Screening Technologies for Mechanistic Discovery
High-throughput screening (HTS) offers a rapid and efficient way to test a large number of compounds for biological activity, making it an ideal tool for the initial investigation of Alanine, N-piperonyl-. youtube.com The integration of this compound into HTS campaigns could accelerate the discovery of its potential therapeutic applications.
Future research could involve screening Alanine, N-piperonyl- against large panels of biological targets, such as kinases, proteases, and G-protein coupled receptors, using established HTS assays. The development of novel HTS assays specifically designed to detect the modulation of pathways known to be affected by piperine or alanine could also be a fruitful area of investigation. For instance, a high-throughput screen could be designed to identify compounds that enhance the priming of polyethylenimine transfection, a process that can be modulated by various small molecules. unl.edu
Furthermore, combining HTS with computational methods can create a powerful discovery pipeline. Hits from an HTS campaign can be further analyzed using computational tools to understand their mechanism of action and to guide the synthesis of more potent analogues. The use of machine learning models to analyze HTS data can also help in identifying promising candidates and predicting their properties. nih.gov
The following table outlines how HTS can be integrated into the research workflow for Alanine, N-piperonyl-.
| HTS Integration Strategy | Objective | Expected Outcome |
| Target-Based Screening | Identify direct molecular targets of the compound. | A list of proteins that bind to or are modulated by Alanine, N-piperonyl-. |
| Phenotypic Screening | Discover effects of the compound on cellular or organismal phenotypes. | Identification of potential therapeutic areas for the compound. |
| Combinatorial Library Screening | Explore the structure-activity relationship of related compounds. | Data to build predictive models for compound optimization. |
| Mechanism of Action Studies | Elucidate how the compound exerts its biological effects. | A deeper understanding of the compound's pharmacology. |
Q & A
Basic Research Questions
Q. What synthetic routes are employed to produce N-piperonyl-alanine, and how is structural integrity validated?
- Methodological Answer : N-Piperonyl-alanine is typically synthesized via nucleophilic substitution or reductive amination, where the amino group of alanine reacts with a piperonyl derivative (e.g., piperonyl chloride). Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms functional group attachment, while high-resolution mass spectrometry (HRMS) validates molecular mass. Chromatographic purity (>95%) is assessed via reverse-phase HPLC with UV detection, adhering to USP guidelines for compound validation .
Q. Which in vitro assays are suitable for preliminary evaluation of N-piperonyl-alanine’s bioactivity?
- Methodological Answer : Enzyme inhibition assays (e.g., fluorescence-based kinetic studies) and cell viability assays (MTT/XTT) are standard. For antimicrobial or antiparasitic activity, follow protocols like those in antimalarial research: Plasmodium falciparum cultures for IC₅₀ determination, with positive controls (e.g., chloroquine) and negative controls (DMSO vehicle). Dose-response curves and statistical validation (ANOVA, p<0.05) ensure reproducibility .
Q. How can researchers assess the stability of N-piperonyl-alanine under varying storage conditions?
- Methodological Answer : Accelerated stability studies (ICH Q1A guidelines) involve exposing the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 1–3 months. Degradation products are quantified via HPLC-UV, while thermal stability is evaluated using differential scanning calorimetry (DSC). Data interpretation follows Arrhenius kinetics to predict shelf life .
Advanced Research Questions
Q. What mechanistic insights explain the enhanced bioactivity of N-piperonyl-alanine compared to unmodified alanine?
- Methodological Answer : Computational docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model interactions between the piperonyl group and target proteins (e.g., Plasmodium falciparum enzymes). Comparative QSAR analysis identifies lipophilicity (logP) and electron-donating effects as key drivers of activity. Validate hypotheses via site-directed mutagenesis of predicted binding residues .
Q. How do pharmacokinetic properties of N-piperonyl-alanine influence its therapeutic potential?
- Methodological Answer : Assess metabolic stability using liver microsomes (human/rat) and CYP450 inhibition assays (LC-MS/MS quantification). Bioavailability is determined via in situ intestinal perfusion models and plasma protein binding (equilibrium dialysis). Pharmacokinetic parameters (t₁/₂, Cₘₐₓ) are modeled using non-compartmental analysis (Phoenix WinNonlin) .
Q. How should contradictory results in N-piperonyl-alanine’s efficacy across studies be resolved?
- Methodological Answer : Conduct a systematic review (PRISMA guidelines) to identify confounding variables (e.g., assay pH, cell line variability). Replicate experiments under standardized conditions (NIH preclinical guidelines) and apply meta-analysis (random-effects model) to reconcile discrepancies. Use sensitivity analysis to weigh study quality (e.g., sample size, blinding) .
Q. What experimental designs evaluate synergistic effects of N-piperonyl-alanine with existing therapeutics?
- Methodological Answer : Use combination index (CI) methods (Chou-Talalay assay) with fixed-ratio dosing in cell cultures. Synergy (CI<1) is validated via isobolographic analysis. In vivo efficacy is tested in murine models (e.g., P. berghei-infected mice) with co-administered drugs, followed by Kaplan-Meier survival analysis .
Methodological Frameworks
-
Experimental Design : Apply PICO (Population, Intervention, Comparison, Outcome) to define study scope. For example:
-
Data Analysis : Use R or Python for dose-response modeling (four-parameter logistic regression) and GraphPad Prism for visualization. Report effect sizes with 95% confidence intervals .
-
Manuscript Preparation : Adhere to NIH preclinical reporting standards (e.g., ARRIVE guidelines) for rigor. Address peer review critiques on statistical power and reproducibility by including raw data in supplementary materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
